Pyridinium, 1,1'-(oxydimethylene)bis(3-carbamoyl-, dichloride
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Overview
Description
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is also referred to as obidoxime chloride and has the empirical formula C14H16Cl2N4O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) involves the reaction of pyridine derivatives with formaldehyde and subsequent chlorination. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinium oxides, while reduction may produce pyridinium hydrides .
Scientific Research Applications
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential use as an antidote for organophosphate poisoning.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the compound reactivates acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 1,1’-(oxydimethylene)bis(4-carbamoyl-, dichloride): Similar structure but different functional groups.
Pyridinium, 1,1’-(oxydimethylene)bis(2-carbamoyl-, dichloride): Similar structure but different positional isomers.
Uniqueness
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly effective in certain applications, such as its use as an antidote for organophosphate poisoning .
Properties
CAS No. |
34329-69-6 |
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Molecular Formula |
C14H16Cl2N4O3 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[(3-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-3-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-3-1-5-17(7-11)9-21-10-18-6-2-4-12(8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H |
InChI Key |
ZXYHLJHQRVJJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)COC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
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